oxalic acid;3-(oxetan-3-yl)azetidine

Catalog No.
S3206941
CAS No.
1956369-40-6
M.F
C14H24N2O6
M. Wt
316.354
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
oxalic acid;3-(oxetan-3-yl)azetidine

CAS Number

1956369-40-6

Product Name

oxalic acid;3-(oxetan-3-yl)azetidine

IUPAC Name

oxalic acid;3-(oxetan-3-yl)azetidine

Molecular Formula

C14H24N2O6

Molecular Weight

316.354

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-5(2-7-1)6-3-8-4-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)

InChI Key

NSBLUUDIBPFTJQ-UHFFFAOYSA-N

SMILES

C1C(CN1)C2COC2.C1C(CN1)C2COC2.C(=O)(C(=O)O)O

Solubility

not available

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry focuses on designing and synthesizing compounds with therapeutic potential.

Summary of Application:

3-(Oxetan-3-yl)azetidine oxalate: has drawn significant interest in medicinal chemistry due to its small size, polarity, and non-planar structure. Researchers explore its potential as a pharmacophore in drug development.

Experimental Procedures:

Results and Outcomes: Quantitative data on stability, reactivity, and metabolic behavior are essential. Researchers assess the compound’s pharmacokinetics, toxicity, and efficacy. For example, oxetin, a related oxetane derivative, exhibits antibacterial and herbicidal effects .

Heterocyclic Amino Acid Derivatives

Specific Scientific Field: Organic chemistry, specifically heterocyclic synthesis.

Summary of Application: Researchers have developed a synthetic route for preparing heterocyclic amino acid derivatives containing both azetidine and oxetane rings.

Experimental Procedures:

    Starting Materials: Obtain from via DBU-catalyzed Horner–Wadsworth–Emmons reaction.

    Aza-Michael Addition: React with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines.

    Oxetane Derivatives: Obtain and react it with various (N-Boc-cycloaminyl)amines to yield 3-substituted 3-(acetoxymethyl)oxetane compounds.

Results and Outcomes: Structural confirmation via NMR spectroscopy and HRMS validates the successful synthesis of novel heterocyclic amino acid derivatives .

Metabolic Stability Enhancement

Specific Scientific Field: Medicinal chemistry and drug metabolism.

Summary of Application: Researchers explore the use of oxetanes to enhance metabolic stability in drug candidates.

Experimental Procedures:

    Comparison: Oxetanes are compared to gem-dimethyl groups for improved metabolic stability and polarity.

    Pharmacophore Subunit: The oxetane subunit serves as a pharmacophore in various natural and synthetic products.

Results and Outcomes: Understanding the impact of oxetane incorporation on drug metabolism informs drug design and optimization .

3-(Oxetan-3-yl)azetidine is a heterocyclic compound featuring both oxetane and azetidine rings. The presence of these two ring structures contributes to its unique chemical properties and potential applications in medicinal chemistry. The compound is often encountered in the form of its oxalate salt, specifically 3-(oxetan-3-yl)azetidine oxalate, which consists of two oxalate anions associated with one molecule of 3-(oxetan-3-yl)azetidine. This compound has garnered interest due to its small size, polarity, and non-planar structure, making it a candidate for various pharmacological applications.

The reactivity of 3-(oxetan-3-yl)azetidine primarily involves functionalization reactions typical of azetidines and oxetanes. Notably, it can undergo alkylation reactions facilitated by Brønsted acids, which allow for the introduction of various substituents onto the azetidine nitrogen or the oxetane carbon. Additionally, oxidative cyclization reactions can be employed to create more complex structures from this compound .

Research into the biological activity of 3-(oxetan-3-yl)azetidine is still emerging, but preliminary studies suggest that compounds with similar structural features exhibit significant pharmacological properties. For example, related oxetane derivatives have shown antibacterial and herbicidal effects, indicating potential therapeutic applications. The specific biological activity of 3-(oxetan-3-yl)azetidine itself remains to be fully characterized.

The synthesis of 3-(oxetan-3-yl)azetidine can be achieved through several methods:

  • Brønsted Acid-Catalyzed Alkylation: This method involves the alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols, avoiding the use of strong bases or halide alkylating agents.
  • Oxidative Cyclization: This approach utilizes oxidative cyclization reactions to form complex ring structures from simpler precursors containing azetidine and oxetane moieties .

These methods highlight the versatility in synthesizing this compound while maintaining a focus on minimizing harsh reaction conditions.

The primary applications of 3-(oxetan-3-yl)azetidine lie within medicinal chemistry. Its structural characteristics make it suitable for use as a pharmacophore in drug development, particularly in designing compounds that require enhanced metabolic stability and improved interaction with biological targets. The compound's unique ring system may also contribute to its ability to modulate biological activity effectively.

Interaction studies involving 3-(oxetan-3-yl)azetidine are crucial for understanding its pharmacokinetics and potential therapeutic effects. These studies typically assess how the compound interacts with various biological molecules, including proteins and nucleic acids. The outcomes can provide insights into its efficacy and safety profile in drug development contexts.

Several compounds share structural similarities with 3-(oxetan-3-yl)azetidine, each contributing unique properties:

  • Azetidine Derivatives: Compounds such as 2-pyrrolidinone exhibit similar cyclic structures but differ in their nitrogen configuration and functional groups.
  • Oxetane Derivatives: Compounds like oxetin are notable for their antibacterial properties and serve as a point of comparison for assessing the biological activity of oxetane-containing compounds.

Comparison Table

CompoundStructure TypeNotable Properties
3-(Oxetan-3-yl)azetidineOxetane + AzetidinePotential pharmacophore; metabolic stability
OxetinOxetaneAntibacterial properties
2-PyrrolidinoneAzetidineDiverse biological activities

The uniqueness of 3-(oxetan-3-yl)azetidine lies in its dual ring structure combining both azetidine and oxetane functionalities, which may offer distinct advantages in drug design compared to other similar compounds.

Dates

Modify: 2024-04-14

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